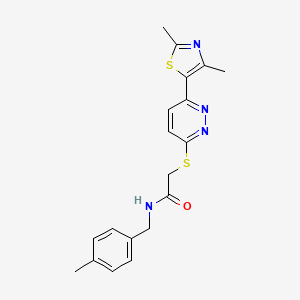

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS2/c1-12-4-6-15(7-5-12)10-20-17(24)11-25-18-9-8-16(22-23-18)19-13(2)21-14(3)26-19/h4-9H,10-11H2,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMUIOZNTTVIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiazole moiety, a pyridazine ring, and an acetamide functional group. This combination of elements suggests potential for diverse biological activities, particularly in medicinal chemistry.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 427.6 g/mol. The presence of the thiazole and pyridazine rings enhances its pharmacological properties, making it a subject of interest in drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 427.6 g/mol |

| Structural Features | Thiazole, Pyridazine, Acetamide |

Biological Activities

Research indicates that compounds containing thiazole and pyridazine derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains.

- Anticancer Properties : Studies have demonstrated that thiazole and pyridazine derivatives can inhibit tumor cell growth and induce apoptosis in cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

Case Studies

-

Anticancer Activity Evaluation :

A study synthesized novel thiazole-(benz)azole derivatives and evaluated their anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and caspase activation assays. Compounds similar to our target showed significant inhibition of cell proliferation and induction of apoptosis through intrinsic pathways . -

Mechanism of Action :

The mechanism by which these compounds exert their effects often involves interaction with specific molecular targets, leading to alterations in cellular signaling pathways. For instance, certain derivatives have been shown to inhibit DNA synthesis in cancer cells, thereby limiting their proliferation .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Potential studies could include:

- Molecular Docking Studies : To predict binding affinity to target proteins.

- In vitro Assays : To evaluate the compound's efficacy against specific enzymes or receptors.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole ring | Antimicrobial |

| Pyridazinone | Pyridazine ring | Anticancer |

| Thioacetamide | Thioether linkage | Enzyme inhibitor |

This comparison highlights the unique combination of functionalities in our target compound that may confer distinct biological activities not present in simpler analogs.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

A. Triazinoindole-Based Acetamides ()

Compounds 23–27 (e.g., N-(4-phenoxyphenyl)- and N-(4-bromophenyl)-derivatives) share the thioacetamide backbone but replace the pyridazine-thiazole system with a triazinoindole scaffold. Key differences include:

- Purity : All analogs were synthesized with ≥95% purity, suggesting robust synthetic routes for thioacetamide derivatives .

B. Triazole-Based Orco Modulators ()

VUAA1 and OLC15 are structurally related thioacetamides with triazole cores. While VUAA1 activates insect odorant receptor co-receptors (Orco), OLC15 acts as an antagonist. The target compound’s pyridazine-thiazole system may offer distinct electronic properties compared to triazole-based structures, influencing receptor interaction modes .

C. Benzoimidazole-Triazole-Thiazole Derivatives ()

Compounds 9a–9e incorporate triazole and thiazole moieties linked to benzoimidazole. Unlike the target compound, these molecules feature extended conjugated systems, which may enhance π-π stacking in protein binding.

D. Pyrazole-Containing Acetamides ()

Compound 41 replaces the pyridazine-thiazole system with a pyrazole-thiazole core. Such variations highlight how heterocycle choice impacts pharmacokinetics; pyridazine’s electron-deficient nature may confer better solubility than pyrazole .

Comparative Data Table

| Compound Name/ID | Core Structure | Key Substituents | Purity (%) | Potential Activity |

|---|---|---|---|---|

| Target Compound | Pyridazine-thiazole | 4-Methylbenzyl | N/A | Hypothesized protein binding |

| N-(4-Phenoxyphenyl)-acetamide (24) | Triazinoindole | Phenoxy | 95 | Protein interaction |

| VUAA1 | Triazole | 4-Ethylphenyl | N/A | Orco activator |

| OLC15 | Triazole | 4-Butylphenyl | N/A | Orco antagonist |

| 9c (Benzoimidazole derivative) | Triazole-thiazole | 4-Bromophenyl | N/A | Docking-optimized binding |

Pharmacological and Toxicological Considerations

- Activity: The target’s 2,4-dimethylthiazole group may mimic ATP-binding motifs in kinases, a feature seen in kinase inhibitors. Triazinoindole analogs () show high purity but lack explicit activity data.

- Toxicity : Perfluoroalkyl thioacetamides () are flagged for environmental persistence, but the target’s methyl and benzyl groups likely reduce such risks .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and thioether formation. Key steps include:

- Thiazole ring formation : Using 2,4-dimethylthiazole precursors with pyridazine derivatives under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .

- Thioacetamide linkage : Employing thiourea or thiol intermediates with activated halides (e.g., chloroacetamide) in the presence of bases like triethylamine .

- Purification : Techniques such as column chromatography or recrystallization from ethanol/water mixtures ensure purity. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) is critical .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:

Contradictions may arise from variations in assay conditions, cell lines, or compound purity. Methodological solutions include:

- Orthogonal assays : Cross-validate cytotoxicity (e.g., MTT assay ) with enzymatic inhibition studies (e.g., kinase activity assays) to confirm target engagement .

- Standardized protocols : Use consistent cell lines (e.g., HeLa or MCF-7 for cancer studies) and control compounds (e.g., doxorubicin) to benchmark activity .

- Purity verification : Characterize batches via HPLC (>95% purity) and NMR (e.g., absence of solvent peaks at δ 2.5–3.5 ppm) to exclude impurities as confounding factors .

Basic: Which spectroscopic and chromatographic methods are used to confirm the compound’s structure?

Answer:

- NMR : H NMR (DMSO-d6, 400 MHz) identifies key protons: thiazole methyl groups (δ 2.2–2.4 ppm), pyridazine aromatic protons (δ 7.5–8.0 ppm), and acetamide NH (δ 10.2 ppm) .

- IR : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-S bond) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS shows [M+H] at m/z 413.12 (calculated for CHNOS) .

Advanced: What in vitro models are suitable for evaluating its therapeutic potential?

Answer:

- Cancer research : Use MTT assays on adherent cell lines (e.g., HepG2, A549) with IC calculations normalized to vehicle controls .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (λ 340 nm, λ 450 nm) to quantify % inhibition at 10 µM .

- Protein binding : Surface plasmon resonance (SPR) with immobilized targets (e.g., BSA for plasma stability studies) measures K values .

Advanced: How do structural modifications to the thiazole or pyridazine moieties affect bioactivity?

Answer:

- Thiazole substitution : Adding electron-withdrawing groups (e.g., Cl at position 4) enhances kinase inhibition but may reduce solubility. Compare with methyl derivatives (: IC 2.1 µM vs. 5.8 µM) .

- Pyridazine optimization : Replacing pyridazine with pyrimidine reduces cytotoxicity in MCF-7 cells (IC >50 µM vs. 12 µM for the parent compound) .

- SAR strategies : Use molecular docking (AutoDock Vina) to predict binding poses with targets like tubulin or topoisomerase II .

Basic: What strategies improve the compound’s stability in aqueous solutions?

Answer:

- pH control : Buffered solutions (pH 6.8–7.4) minimize hydrolysis of the thioether bond .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., mannitol) for long-term storage .

- Light protection : Store solutions in amber vials to prevent photodegradation of the thiazole ring .

Advanced: Which biophysical techniques elucidate its interaction with biological targets?

Answer:

- X-ray crystallography : Resolve co-crystal structures with enzymes (e.g., carbonic anhydrase IX) at 2.0 Å resolution to identify hydrogen bonds (e.g., NH–O=C interactions) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) with DNA G-quadruplexes .

- Molecular dynamics simulations (GROMACS) : Predict binding stability over 100 ns trajectories .

Advanced: How can researchers assess selectivity between cancerous and normal cells?

Answer:

- Primary cell models : Compare IC values in cancer cells (e.g., Jurkat) vs. non-cancerous fibroblasts (e.g., NIH/3T3) .

- Transcriptomics : RNA-seq of treated cells identifies differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .

- In vivo toxicity : Administer 50 mg/kg/day in BALB/c mice for 14 days; monitor liver enzymes (ALT, AST) and renal function (creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.